Hdac1/6-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H45N7O4 |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
6-[4-[4-[(1-benzylpiperidin-4-yl)amino]-6,7-dimethoxyquinazolin-2-yl]piperazin-1-yl]-N-hydroxyhexanamide |
InChI |
InChI=1S/C32H45N7O4/c1-42-28-21-26-27(22-29(28)43-2)34-32(39-19-17-37(18-20-39)14-8-4-7-11-30(40)36-41)35-31(26)33-25-12-15-38(16-13-25)23-24-9-5-3-6-10-24/h3,5-6,9-10,21-22,25,41H,4,7-8,11-20,23H2,1-2H3,(H,36,40)(H,33,34,35) |
InChI Key |
VSEYIEDVOXUHFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CCCCCC(=O)NO)NC4CCN(CC4)CC5=CC=CC=C5)OC |
Origin of Product |
United States |
Molecular and Biochemical Elucidation of Hdac1/6 in 1
Enzymatic Inhibition Profile and Isoform Selectivity
A primary characteristic of any enzyme inhibitor is its potency and selectivity. For a dual HDAC1/6 inhibitor, this involves quantifying its inhibitory strength against these two target isoforms and comparing it to its activity against other HDACs.
In Vitro Half-Maximal Inhibitory Concentration (IC50) Determination Against Histone Deacetylase 1 and 6
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the activity of a specific enzyme by 50%. This is determined through in vitro enzymatic assays using recombinant human HDAC1 and HDAC6 enzymes. These assays often involve a fluorogenic substrate that, when deacetylated by the enzyme, can be acted upon by a developer solution to produce a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor allows for the calculation of its IC50 value.
For a compound to be classified as a potent dual inhibitor, it would be expected to exhibit low IC50 values, typically in the nanomolar (nM) range, against both HDAC1 and HDAC6. For illustrative purposes, the table below shows IC50 values for several known HDAC inhibitors against HDAC1 and HDAC6.
| Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
|---|---|---|---|
| ACY-1215 (Ricolinostat) | 58 | 5 | 11.6 |
| ACY-241 (Citarinostat) | 34-47 | 2.6 | 13-18 |
| WT161 | 8.35 | 0.4 | 20.9 |
| Compound 8f (Tetrahydropyridopyrimidine derivative) | 308 | 6.4 | 48.1 |
Data in this table is for illustrative purposes, compiled from various sources for known HDAC inhibitors to demonstrate typical data presentation. selleckchem.comsemanticscholar.org
Comparative Selectivity Analysis Across Other Histone Deacetylase Isoforms
While potency against target isoforms is crucial, an inhibitor's selectivity profile across the entire family of zinc-dependent HDACs (Classes I, IIa, IIb, and IV) is equally important. tandfonline.com Lack of selectivity can lead to off-target effects. nih.gov A comprehensive selectivity panel would test the inhibitor against all 11 human HDAC isoforms (HDAC1-11). royalsocietypublishing.org
A desirable dual HDAC1/6 inhibitor would show high potency against HDAC1 and HDAC6 while having significantly higher IC50 values (less potency) for other isoforms. For instance, a compound might show potent, low nanomolar inhibition of HDAC1 and HDAC6 but only inhibit other class I enzymes (like HDAC2, 3, 8) or class IIa enzymes (HDAC4, 5, 7, 9) at much higher, micromolar concentrations. royalsocietypublishing.orgnih.gov This isoform selectivity is a key factor in developing targeted therapeutics with improved safety profiles. nih.gov
Mechanistic Insights into Enzyme Binding and Action
Understanding how an inhibitor interacts with its target enzymes at a molecular level is fundamental to rational drug design. This involves characterizing the interactions with the catalytic machinery and modeling the compound's fit within the enzyme's active site.
Zinc-Binding Group Interactions and Conformational Dynamics
All classical HDACs are zinc-dependent enzymes, meaning they require a zinc ion (Zn²⁺) in their active site for catalytic activity. tandfonline.com HDAC inhibitors typically function by interacting with this crucial zinc ion, effectively blocking the enzyme's function. mdpi.com The chemical moiety on the inhibitor responsible for this interaction is called the zinc-binding group (ZBG). nih.govmdpi.com
Computational Molecular Docking and Simulation Studies
To visualize and analyze the interaction between an inhibitor and an enzyme, researchers employ computational methods like molecular docking and molecular dynamics (MD) simulations. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the inhibitor) when bound to a receptor (the enzyme) to form a stable complex. nih.govacs.org
Using the crystal structures of HDAC1 and HDAC6, a model of the inhibitor would be computationally "docked" into the active site of each enzyme. researchgate.netunipi.it These studies can reveal:
Binding Pose: The precise orientation of the inhibitor within the active site tunnel. nih.gov
Key Interactions: Identification of specific amino acid residues in the active site that form hydrogen bonds or hydrophobic interactions with the inhibitor. acs.orgnih.gov For example, docking might show the ZBG chelating the catalytic zinc ion while the linker and cap groups form favorable interactions with residues lining the binding pocket. researchgate.net
Basis for Selectivity: By comparing the docking results for HDAC1 and HDAC6 with other HDAC isoforms, researchers can understand the structural basis for the inhibitor's selectivity. Minor differences in the amino acid composition and shape of the active site channels between isoforms can be exploited to design more selective compounds. nih.gov
Following docking, MD simulations can be run to model the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. acs.org
Cellular and Subcellular Effects of Hdac1/6 in 1
Modulation of Histone Acetylation States
The primary role of HDAC1 is the deacetylation of core histones, which leads to chromatin compaction and transcriptional repression. oup.comoup.com Inhibition of HDAC1 by Hdac1/6-IN-1 is therefore expected to increase the acetylation levels of histones, altering chromatin structure and gene expression.
Treatment of cells with inhibitors targeting HDAC1 leads to a global increase in histone acetylation. oup.com Lysine (B10760008) acetylation on the N-terminal tails of histones neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA. oup.com This modification can lead to a more open chromatin structure, facilitating gene expression.
Rapid degradation of HDAC1 in mouse embryonic stem cells has been shown to cause a significant increase in the acetylation of multiple sites on histones H2B, H3, and H4 within hours. oup.comoup.com For instance, levels of H3K27ac show a marked increase, which is associated with upregulated genes. oup.com Quantitative mass spectrometry has been used to measure the fold change in acetylation at specific histone sites following the reduction of HDAC1 activity.
Table 1: Changes in Histone Acetylation Following HDAC1 Depletion
Log2 fold change in acetylation at indicated histone sites following 2 or 6 hours of HDAC1 degradation, as detected by label-free quantitative mass spectrometry. oup.com
| Histone Site | Log2 Fold Change (2 hours) | Log2 Fold Change (6 hours) |
|---|---|---|
| H2BK5 | 2.5 | 2.8 |
| H2BK11 | 2.4 | 2.7 |
| H3.1K27 | 1.8 | 2.2 |
| H4K8 | 1.9 | 2.3 |
| H4K12 | 1.7 | 2.1 |
The acetylation state of histone H3 at lysine 9 (H3K9) is closely linked to its methylation status. H3K9 methylation is a hallmark of heterochromatin and is generally associated with transcriptional repression. aacrjournals.orgnih.gov For H3K9 to be methylated by histone methyltransferases (HMTs), it must first be deacetylated. aacrjournals.org HDACs, including HDAC1, are responsible for removing the acetyl group from H3K9, thereby creating a substrate for HMTs like SUV39H1. nih.gov
By inhibiting HDAC1, this compound maintains H3K9 in an acetylated state. This prevents its methylation, which can lead to a reduction in heterochromatin formation and the reactivation of silenced genes. aacrjournals.org This interplay highlights a critical mechanism where inhibiting deacetylation can indirectly control methylation patterns and associated gene silencing.
Deacetylation of Non-Histone Protein Substrates
HDAC6 is distinguished from other HDACs by its primary localization in the cytoplasm and its robust activity toward non-histone protein substrates. nih.govthebiogrid.org Inhibition of HDAC6 by this compound affects numerous cellular pathways by altering the acetylation status of key regulatory proteins.
One of the most well-characterized substrates of HDAC6 is α-tubulin. nih.govsonar.ch HDAC6 is the main α-tubulin deacetylase in cells. nih.gov The acetylation of α-tubulin on lysine 40 is a post-translational modification associated with stable microtubules. rupress.org
Inhibition of HDAC6 activity leads to the hyperacetylation of α-tubulin. nih.govrupress.org This increased acetylation enhances the stability of the microtubule network, making it more resistant to depolymerizing agents. nih.govrupress.org Overexpression of HDAC6 results in tubulin hypoacetylation, while its inhibition or knockout leads to hyperacetylation. nih.govsonar.ch Therefore, this compound, through its action on HDAC6, can modulate microtubule dynamics and stability, which are crucial for processes like cell division, intracellular transport, and cell motility. thebiogrid.org
Table 2: Effect of HDAC6 Inhibition on Key Non-Histone Substrates
| Substrate | Effect of HDAC6 Inhibition | Functional Consequence |
|---|---|---|
| Alpha-Tubulin | Hyperacetylation | Increased microtubule stability. nih.govrupress.org |
| Heat Shock Protein 90 (Hsp90) | Hyperacetylation | Loss of chaperone activity and dissociation from co-chaperones. acs.org |
| Cortactin | Hyperacetylation | Reduced binding to F-actin, altered actin dynamics, and impaired cell motility. nih.gov |
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of many signaling proteins, often referred to as Hsp90 "client" proteins. The chaperone activity of Hsp90 is regulated by post-translational modifications, including acetylation. HDAC6 functions as an Hsp90 deacetylase. acs.orgnih.gov
Inhibition of HDAC6 by this compound leads to Hsp90 hyperacetylation. acs.org This altered acetylation state impairs Hsp90's chaperone function, leading to its dissociation from essential co-chaperones and a reduced ability to stabilize its client proteins. acs.org This disruption can affect a multitude of signaling pathways that are dependent on properly folded and active client proteins. tandfonline.comnih.gov
Cortactin is an F-actin-binding protein that plays a significant role in actin polymerization, branching, and lamellipodia formation, processes that are fundamental to cell migration. nih.govnih.gov Cortactin is also a substrate for HDAC6. nih.gov The ability of cortactin to bind to F-actin is regulated by its acetylation status. nih.govaacrjournals.org
HDAC6-mediated deacetylation of cortactin is required for its efficient binding to F-actin. nih.govnih.gov When HDAC6 is inhibited by this compound, cortactin becomes hyperacetylated. nih.gov This hyperacetylation reduces cortactin's ability to bind to F-actin, which in turn disrupts the stability of lamellipodial protrusions and impairs cell motility. nih.govnih.gov Thus, by targeting HDAC6, this compound can modulate actin-dependent cellular processes. researchgate.net
Information regarding "this compound" is currently unavailable in public research literature.
Following a comprehensive search for scientific data concerning the specific chemical compound “this compound,” it has been determined that there is no available research detailing its cellular and subcellular effects. Searches for this specific inhibitor in relation to key biological pathways, including Tau protein acetylation, Ku70 deacetylation, modulation of c-Myc, cell cycle progression, apoptosis, and cell migration, did not yield any specific results.
The current body of scientific literature extensively covers the roles of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 6 (HDAC6) as individual enzymes and discusses the effects of various other HDAC inhibitors. However, information detailing the unique biological and cellular impacts of a compound specifically designated "this compound" is absent from the accessible scientific domain.
Therefore, it is not possible to provide an article that adheres to the requested outline focusing solely on "this compound" at this time. Any attempt to do so would necessitate extrapolating from data on other, non-specific HDAC inhibitors, which would not meet the specified requirements for content focused exclusively on the named compound.
Downstream Cellular Phenotypes
Perturbation of Protein Degradation Systems (e.g., Aggresome Pathway)
No information available for this compound.
Regulation of Cellular Survival Pathways
No information available for this compound.
Table of Compounds
As no specific compounds were discussed in relation to this compound, this table cannot be generated.
Preclinical Research Applications of Hdac1/6 in 1 in Disease Models
Oncological Research Models
No information available for Hdac1/6-IN-1.
Hematological Malignancies (e.g., B-Cell Acute Lymphoblastic Leukemia, Multiple Myeloma)
No information available for this compound.
Solid Tumor Models (e.g., Renal Cell Carcinoma, Glioma, Neuroblastoma, Pancreatic Ductal Adenocarcinoma, Breast Cancer, Melanoma)
No information available for this compound.
Roles of Aberrant Histone Deacetylase 1 and 6 Expression in Cancer Pathogenesis
While there is no specific information on the effects of this compound, it is well-documented that aberrant expression and activity of HDAC1 and HDAC6 are implicated in the pathogenesis of numerous cancers. Generally, HDAC1 is overexpressed in many tumors and is associated with the repression of tumor suppressor genes, promoting cell proliferation and survival. nih.govnih.govoup.com HDAC6, a primarily cytoplasmic deacetylase, is involved in regulating cell motility, protein degradation, and stress responses, with its dysregulation contributing to metastasis and therapeutic resistance. nih.govnih.govfrontiersin.org
Neurodegenerative Disease Research Models
No information available for this compound.
Huntington's Disease Models (e.g., R6/2 and YAC128 Transgenic Mouse Models)
No information available for this compound.
Parkinson's Disease Models (e.g., Zebrafish Models)
No information available for this compound.
Mechanisms of Action in Alzheimer's Disease and Tauopathies
In the context of Alzheimer's disease (AD) and other tauopathies, the inhibition of HDAC1 and HDAC6 is being explored as a potential therapeutic strategy. HDAC6, in particular, has been identified as a key player in cellular processes relevant to these neurodegenerative disorders.
HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and the chaperone protein Hsp90. The acetylation of α-tubulin is crucial for the stability of microtubules, which are essential for axonal transport. In AD, impaired axonal transport is an early pathological feature. Selective HDAC6 inhibitors have been shown to increase α-tubulin acetylation, thereby restoring microtubule stability and improving axonal transport. Furthermore, inhibition of HDAC6 can lead to the hyperacetylation of Hsp90, which in turn promotes the degradation of the tau protein, a hallmark of tauopathies. nih.govdovepress.com Some studies have shown that HDAC6 expression is elevated in the brains of AD patients. nih.gov
HDAC1, a nuclear enzyme, is also implicated in the pathology of AD. It is involved in the regulation of gene expression related to synaptic plasticity and memory formation. While the precise role of HDAC1 in neurodegeneration is still under investigation, its inhibition has been linked to the modulation of genes involved in neuronal survival and function.
A dual inhibitor of HDAC1 and HDAC6 could therefore be hypothesized to offer a multi-faceted approach by simultaneously targeting both cytoplasmic (via HDAC6 inhibition) and nuclear (via HDAC1 inhibition) pathways involved in the pathogenesis of Alzheimer's disease and tauopathies.
Table 1: Potential Mechanistic Roles of HDAC1 and HDAC6 Inhibition in Alzheimer's Disease and Tauopathies
| Target | Cellular Location | Key Substrates | Potential Therapeutic Effect in AD/Tauopathies |
| HDAC1 | Nucleus | Histones, Transcription factors | Modulation of gene expression related to synaptic plasticity and neuronal survival. |
| HDAC6 | Cytoplasm | α-tubulin, Hsp90, Cortactin | Increased microtubule stability and axonal transport, enhanced degradation of tau protein. nih.govdovepress.com |
Inflammatory and Autoimmune Disease Research Models
In rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, both HDAC1 and HDAC6 have emerged as potential therapeutic targets. bioscmed.com
HDAC1 is highly expressed in the synovial fibroblasts of RA patients. bioscmed.com The inhibition of HDAC1 has been shown to reduce the proliferation of these cells and decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). oup.comnih.gov In murine models of collagen-induced arthritis (CIA), targeting HDAC1 has resulted in attenuated joint inflammation and damage. oup.combmj.com
HDAC6 also plays a role in the inflammatory processes of RA. Inhibition of HDAC6 has been demonstrated to suppress the inflammatory responses and invasiveness of fibroblast-like synoviocytes (FLS) in RA. nih.gov Specifically, HDAC6 inhibition can dampen the production of matrix metalloproteinases (MMPs), which are responsible for cartilage and bone degradation, and reduce the production of various inflammatory cytokines and chemokines. nih.gov
A dual inhibitor targeting both HDAC1 and HDAC6 could potentially offer a synergistic effect by concurrently suppressing the inflammatory gene expression regulated by HDAC1 in the nucleus and the inflammatory signaling pathways and cell migration modulated by HDAC6 in the cytoplasm.
Table 2: Effects of HDAC1 and HDAC6 Inhibition in Rheumatoid Arthritis Models
| Target | Key Effects in RA Models | References |
| HDAC1 | Reduced proliferation of synovial fibroblasts, decreased production of pro-inflammatory cytokines (IL-6, TNF-α), attenuated joint inflammation and damage in CIA models. | bioscmed.comoup.comnih.govbmj.com |
| HDAC6 | Suppressed inflammatory responses and invasiveness of FLS, decreased production of MMPs, IL-6, and various chemokines. | nih.gov |
Systemic lupus erythematosus (SLE) is a complex autoimmune disease where epigenetic modifications, including histone acetylation, are thought to play a significant role in its pathogenesis. nih.gov
Studies have shown that HDAC1 expression is significantly elevated in patients with lupus. clinmedjournals.org The use of broad-spectrum HDAC inhibitors in murine models of lupus has been shown to decrease the production of inflammatory cytokines such as IL-6, IL-12, IFN-γ, and IL-10, leading to reduced proteinuria and glomerulonephritis. clinmedjournals.orgjci.org
Selective inhibition of HDAC6 has also been shown to be beneficial in murine models of SLE. nih.gov Treatment with an HDAC6 inhibitor was found to normalize B cell activation and the formation of germinal centers, which are critical in the production of autoantibodies that drive the disease. nih.gov Furthermore, HDAC6 inhibition can decrease B cell activation signaling pathways and reduce the differentiation of plasma cells. nih.gov
Given the roles of both HDAC1 and HDAC6 in the immunopathology of SLE, a dual inhibitor could potentially target multiple facets of the disease, from the aberrant gene expression in immune cells regulated by HDAC1 to the activation and differentiation of B cells influenced by HDAC6.
Table 3: Rationale for Targeting HDAC1 and HDAC6 in Systemic Lupus Erythematosus
| Target | Rationale for Inhibition in SLE | References |
| HDAC1 | Expression is elevated in lupus patients; inhibition may reduce pro-inflammatory cytokine production. | clinmedjournals.org |
| HDAC6 | Inhibition normalizes B cell activation and germinal center formation, and reduces plasma cell differentiation in murine models. | nih.gov |
Other Biological Systems
The processes of tooth development (dentinogenesis) and dental pulp repair involve the differentiation of dental pulp stem cells (DPSCs) into odontoblasts, which are responsible for producing dentin. Epigenetic regulation, including histone acetylation, is now recognized as a key factor in these processes. nih.gov
Both HDAC1 and HDAC6 are expressed in the dentine-pulp complex. nih.gov Research has shown that the pharmacological inhibition of HDACs can promote the mineralization of dental pulp cells both in vitro and in vivo. nih.gov The use of pan-HDAC inhibitors has been demonstrated to enhance the expression of genes associated with odontoblast differentiation and mineralization. nih.govosti.gov Specifically, HDAC1 has been noted to have high expression in postnatal teeth, particularly in odontoblasts, suggesting a role in dentinogenesis. nih.gov
While the specific role of HDAC6 in this context is less defined, the general effect of HDAC inhibition on promoting dental pulp cell mineralization suggests that targeting these enzymes could be a viable strategy for regenerative dentistry. A dual HDAC1/6 inhibitor could potentially modulate the differentiation and mineralization of dental pulp cells, contributing to reparative dentin formation.
Table 4: Role of HDACs in Dentinogenesis and Dental Pulp Cell Mineralization
| HDAC Isoform | Expression and Role | Effect of Inhibition | References |
| HDAC1 | Highly expressed in odontoblasts during tooth development. | General HDAC inhibition promotes mineralization and expression of dentinogenic genes. | nih.govnih.govosti.gov |
| HDAC6 | Expressed in the dentine-pulp complex. | General HDAC inhibition enhances mineralization of dental pulp cells. | nih.govnih.gov |
In insects, histone deacetylases are crucial for a variety of developmental processes, including growth and metamorphosis, by modulating hormone action. nih.govacs.org
Studies in various insect models have shown that HDAC1 is essential for postembryonic development. For instance, in the horned dung beetle Onthophagus taurus, RNA interference-mediated knockdown of HDAC1 resulted in 100% larval mortality, with individuals showing defects in molting. nih.gov Similarly, in the red flour beetle Tribolium castaneum, knockdown of HDAC1 led to arrested growth and development. nih.gov These findings suggest that HDAC1 plays a critical role in regulating the expression of genes involved in insect development. nih.govnih.gov
The roles of other HDACs, including those from the class to which HDAC6 belongs, are also being investigated. For example, in Onthophagus taurus, knockdown of HDACs 1, 3, or 4 was found to diminish wing size. nih.gov The development of HDAC inhibitors as potential insecticides is an area of active research, with the aim of finding novel modes of action to combat pesticide resistance. acs.org A compound that inhibits both HDAC1 and HDAC6 could potentially disrupt multiple developmental pathways in insects, making it a candidate for investigation as a novel insecticide.
Table 5: Impact of HDAC1 Knockdown on Insect Development
| Insect Model | Effect of HDAC1 Knockdown | References |
| Onthophagus taurus (Horned dung beetle) | 100% larval mortality, molting defects. | nih.gov |
| Tribolium castaneum (Red flour beetle) | Arrested growth and development. | nih.gov |
Structure Activity Relationship and Rational Design of Hdac1/6 in 1 Derivatives
Synthetic Methodologies for Novel Hdac1/6-IN-1 Analogues
The synthesis of novel analogs of this compound and similar benzohydroxamate inhibitors typically involves multi-step procedures that allow for the systematic modification of the cap, linker, and zinc-binding group. google.com
The scaffold of this compound, which includes the cap and linker regions, is a primary target for modification to enhance inhibitory activity and selectivity.
Scaffold Modifications: The "cap" group plays a crucial role in isoform selectivity by interacting with amino acid residues at the rim of the active site. nih.govresearchgate.net For HDAC6, which possesses a larger catalytic pocket compared to class I HDACs, bulky and rigid cap groups are often favored. nih.gov Studies on various HDAC inhibitor scaffolds have shown that introducing aromatic or heteroaromatic moieties can significantly influence selectivity. For instance, compounds with aromatic structures as part of the linker have demonstrated up to 64-fold selectivity for HDAC6 over HDAC1. tandfonline.com
Linker Length Optimization: The length and composition of the linker connecting the cap group to the zinc-binding group are critical for optimal positioning of the inhibitor within the HDAC active site. Research on β-elemene-derived HDAC inhibitors indicated that a linker length of five or six methylene groups was optimal for potent activity against both HDAC1 and HDAC6. tandfonline.com Similarly, in a series of pteroic acid analogs, elongation of the linker from a trimethylene chain improved both HDAC1 and HDAC6 inhibitory effects. nih.gov This suggests that a certain degree of flexibility and an appropriate length are necessary to bridge the surface-binding region and the catalytic zinc ion effectively.
Table 1: Effect of Linker Length on HDAC Inhibition for a Series of β-elemene Derivatives
| Compound | Linker Length (n) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |
| 27d | 4 | 240 | 110 |
| 27e | 5 | 110 | 45 |
| 27f | 6 | 120 | 48 |
| 27g | 7 | 350 | 150 |
Data compiled from studies on β-elemene derived HDAC inhibitors, illustrating the optimal activity at linker lengths of 5-6 methyl groups. tandfonline.com
The zinc-binding group (ZBG) is essential for the inhibitory activity of this compound, as it directly coordinates with the zinc ion in the enzyme's active site. mdpi.comtandfonline.com While hydroxamic acid is the most common and potent ZBG due to its strong chelation ability, its use can be associated with metabolic instability. mdpi.comnih.gov Consequently, research has focused on identifying and evaluating alternative ZBGs to improve the pharmacokinetic profiles of HDAC inhibitors.
Alternative ZBGs that have been explored include:
Benzamides: This group is known to confer excellent selectivity for class I HDACs. tandfonline.comnih.gov
Carboxylic acids and Thiols: These have been used in a smaller number of inhibitors, often limited by lower potency. nih.gov
Salicylamides: A novel salicylamide ZBG has been shown to coordinate the zinc ion in a bidentate fashion, leading to selective inhibition of class I HDAC isoforms. nih.gov
Mercaptoacetamides: This ZBG has been associated with selectivity for HDAC6. mdpi.com
The choice of ZBG can significantly influence not only potency but also the selectivity profile of the inhibitor. For instance, molecular modeling studies have shown that some novel ZBGs can form bi-chelation interactions with the zinc ion in HDAC6, which is stronger than the single chelation seen in HDAC1, contributing to isoform selectivity. frontiersin.org
Stereochemistry can have a profound impact on the biological activity of HDAC inhibitors, influencing target binding, metabolism, and distribution. mdpi.com For many natural product-derived inhibitors, the specific stereochemistry is crucial for their potent activity. nih.gov
For example, in the development of 3-aminopyrrolidinone-based HDAC6 inhibitors, the (S)-enantiomer demonstrated significantly higher selectivity and in-cell tubulin acetylation compared to its (R)-enantiomer. acs.org This highlights that specific stereoisomers may fit more favorably into the chiral environment of the HDAC active site. Similarly, studies on 3-Br-acivicin and its derivatives revealed that only the natural (5S, αS) isomers exhibited significant biological activity, suggesting that stereochemistry is a key determinant for recognition by cellular transport systems and for effective interaction with the target enzyme. mdpi.comresearchgate.net The absolute configuration of key functional groups, such as hydroxyl groups in cyclic tetrapeptide inhibitors, has also been shown to be critical for inhibitory activity. nih.gov
Strategies for Enhancing Isoform-Selective Histone Deacetylase Inhibition
Achieving isoform selectivity is a major goal in the development of HDAC inhibitors to minimize off-target effects and improve therapeutic outcomes. Strategies to enhance selectivity for HDAC1 or HDAC6 often exploit the structural differences between these enzymes. nih.govmdpi.com
Targeting the Active Site Rim: The amino acid residues at the entrance of the catalytic tunnel differ between HDAC isoforms. Designing cap groups that form specific interactions with these unique residues is a primary strategy for achieving selectivity. nih.gov For HDAC6, its larger active site pocket can accommodate bulkier cap groups, a feature that has been exploited in the design of selective inhibitors like tubastatin A. researchgate.netresearchgate.net
Exploiting Substrate Selectivity: Understanding the natural substrate preferences of different HDAC isoforms can inform the design of selective inhibitors. For example, HDAC6 is the primary deacetylase for α-tubulin, and inhibitors that mimic this substrate can achieve selectivity. nih.gov
Modifying the Linker: The linker region can also contribute to selectivity. Inhibitors with rigid or conformationally constrained linkers may adopt a specific geometry that is favored by one isoform over another. researchgate.net
Altering the Zinc-Binding Group: While the ZBG primarily determines potency, its structure can also influence selectivity. For example, benzamides tend to be more selective for class I HDACs. tandfonline.comnih.gov
A study on ligustrazine-based derivatives found that these compounds were consistently more potent against HDAC2 than HDAC1, with the most potent analog showing IC50 values of 114.3 nM for HDAC1 and 53.7 nM for HDAC2. dovepress.comnih.gov This demonstrates how novel cap moieties can confer selectivity even among closely related class I isoforms.
Table 2: Isoform Selectivity of Representative HDAC Inhibitors
| Compound | Target Isoform(s) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound (Cpd-60) | HDAC1/6 | 12 | 5 | ~2.4 |
| Tubastatin A | HDAC6 | 1060 | 5 | ~212 |
| Compound 7a | HDAC1/2 | 114.3 | - | - |
| Compound 33 (3-S) | HDAC6 | >75,000 | 17 | >4400 |
Data compiled from various studies to illustrate the range of selectivities achieved through different chemical scaffolds. acs.orgdovepress.comnih.gov
Development of Dual-Targeting and Proteolysis-Targeting Chimera (PROTAC) Approaches
To enhance therapeutic efficacy, researchers are exploring strategies that go beyond simple enzyme inhibition, including dual-targeting inhibitors and targeted protein degradation. mdpi.combenthamdirect.com
Given the synergistic anti-cancer effects observed when combining HDAC inhibitors with tubulin inhibitors, the development of single molecules that can inhibit both targets is a logical therapeutic strategy. mdpi.comtandfonline.com Such dual-targeting agents could offer improved efficacy, reduced toxicity, and a lower likelihood of drug resistance compared to combination therapies. nih.govnih.gov
HDACs, particularly HDAC6, and tubulin are functionally linked, as HDAC6 deacetylates α-tubulin, a key component of microtubules. tandfonline.comnih.gov Several hybrid molecules have been designed by combining pharmacophores from known HDAC inhibitors (like hydroxamic acid) and tubulin inhibitors (like colchicine). mdpi.com These dual inhibitors have been shown to suppress tumor cell proliferation and induce apoptosis, demonstrating the potential of this multi-target approach in cancer therapy. mdpi.comtandfonline.com
Proteolysis-Targeting Chimera (PROTAC) Approaches
An innovative strategy for targeting HDACs involves the use of Proteolysis-Targeting Chimeras (PROTACs). rcsi.comresearchgate.net PROTACs are heterobifunctional molecules that consist of a ligand for the target protein (e.g., an HDAC inhibitor), a linker, and a ligand for an E3 ubiquitin ligase. nih.govnih.gov By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov
This approach offers several potential advantages over traditional inhibition, including the ability to target non-enzymatic functions of HDACs and the potential for more sustained biological effects at lower doses. rcsi.com
Several HDAC-targeting PROTACs have been developed:
HDAC6-selective PROTACs: By linking a selective HDAC6 inhibitor (like Nexturastat A) to a ligand for the CRBN E3 ligase, researchers have created potent and selective degraders of HDAC6. nih.govnih.gov One such PROTAC, NP8, induced rapid and specific degradation of HDAC6 at nanomolar concentrations. nih.gov
Class I HDAC PROTACs: PROTACs targeting class I HDACs have also been developed using benzamide-based HDAC binders linked to VHL E3 ligase ligands. These have shown the ability to induce the degradation of HDAC1, HDAC2, and to a lesser extent, HDAC3. researchgate.net
Pan-HDAC Degraders: By modifying the E3 ligase ligand or the linker, it is possible to convert a selective degrader into a pan-HDAC degrader, capable of degrading isoforms across multiple classes. researchgate.net
The development of HDAC-targeting PROTACs is a rapidly advancing field with the potential to create a new class of therapeutics for cancer and other diseases. rcsi.commedcraveonline.com
Designed Degradation of Histone Deacetylase Isoforms
The principle of targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), represents a novel therapeutic strategy in drug discovery. nih.gov PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov This approach offers potential advantages over traditional enzyme inhibition, such as the ability to eliminate both the enzymatic and non-enzymatic functions of a protein and the potential for more durable pharmacological effects. nih.gov
In the context of histone deacetylases, the development of HDAC-targeting PROTACs is an active area of research. medcraveonline.comnih.gov These molecules typically consist of an HDAC inhibitor (the "warhead" that binds to the HDAC), a linker, and a ligand that binds to an E3 ligase such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). medcraveonline.com
However, based on a comprehensive review of the available scientific literature, there are no specific reports on the design or development of degraders, such as PROTACs, that utilize this compound or its direct derivatives as the HDAC-binding warhead. The research leading to the development of this compound focused on its properties as a dual inhibitor of GLP and HDACs. researchgate.netrcsi.com Consequently, there is no published data on the designed degradation of HDAC1 or HDAC6 using molecules derived from the this compound scaffold.
Advanced Methodologies and Future Research Directions
Development of In Vivo Imaging Probes for Histone Deacetylase 1/6 Expression
A significant advancement in the study of HDACs is the development of non-invasive imaging techniques to visualize their expression and activity in living organisms. Positron Emission Tomography (PET) has emerged as a powerful tool in this domain. PET radioligands, which are biologically active molecules labeled with a positron-emitting radioisotope, allow for the quantitative imaging of HDAC density in both the brain and peripheral organs. medchemexpress.comnih.gov
One notable success in this area is the development of [¹¹C]Martinostat ([¹¹C]6), a PET radiotracer with high affinity for HDAC isoforms 1, 2, 3, and 6. medchemexpress.comnih.gov This adamantane-based hydroxamic acid has demonstrated robust uptake and specific binding in the brain, heart, spleen, kidney, and pancreas in rodent and non-human primate models. medchemexpress.comnih.gov The ability to measure the density and occupancy of these target HDACs in vivo provides an unprecedented opportunity to understand their role in normal physiology and various disease states. medchemexpress.com
The development of such imaging probes is crucial for several reasons. Firstly, it allows for a better understanding of the distribution of HDAC1 and HDAC6 in different tissues and how their expression levels change during disease progression. Secondly, these tools are invaluable for the clinical development of HDAC inhibitors, as they can be used to confirm target engagement and optimize dosing regimens. medchemexpress.com The successful translation of probes like [¹¹C]Martinostat to human studies promises to accelerate the development of more effective and selective HDAC-targeted therapies. medchemexpress.comnih.gov
Table 1: Examples of PET Radioligands for HDAC Imaging
| Radioligand | Target HDACs | Key Characteristics | Reference(s) |
| [¹¹C]Martinostat ([¹¹C]6) | HDAC1, 2, 3, 6 | High affinity and specificity; enables quantitative imaging of HDAC density in brain and peripheral organs. | medchemexpress.comnih.gov |
| [¹⁸F]FAHA | Pan-HDAC (SAHA analogue) | Used in preclinical imaging of HDAC expression in tumors. |
Genetic Perturbation Studies of Histone Deacetylase 1 and 6
Genetic perturbation techniques, such as small interfering RNA (siRNA) and short-hairpin RNA (shRNA)-mediated knockdown, are indispensable tools for dissecting the specific functions of HDAC1 and HDAC6. These methods allow for the transient or stable silencing of gene expression, providing insights into the cellular consequences of reduced HDAC1 or HDAC6 activity. chemrxiv.orgspandidos-publications.com
Studies utilizing these approaches have been pivotal in identifying the roles of HDAC1 and HDAC6 in various cancers. For instance, in pancreatic ductal adenocarcinoma (PDAC) cells, siRNA-mediated knockdown of individual HDACs, including HDAC1 and HDAC6, helped to identify them as key targets of pan-HDAC inhibitors. medchemexpress.com Similarly, in breast cancer cell lines, siRNA targeting HDAC1 and HDAC6 was shown to decrease cell invasion and the expression of matrix metalloproteinase-9 (MMP-9). spandidos-publications.com
In urothelial carcinoma cells, the simultaneous knockdown of HDAC1 and HDAC2 using siRNA resulted in a significant reduction in proliferation and the induction of apoptosis-like cell death, highlighting a degree of functional redundancy and the need for dual inhibition. aacrjournals.org Interestingly, the knockdown of HDAC1 often leads to a compensatory upregulation of HDAC2, further underscoring the intricate cross-talk between class I HDACs. aacrjournals.org
Lentiviral-mediated shRNA knockdown has been instrumental in studying the long-term effects of HDAC silencing and for in vivo validation. In a study on IDH1 mutant glioma, lentiviral knockdown revealed that both HDAC1 and HDAC6 are essential for tumor growth, with each targeting distinct gene modules. nih.gov These genetic perturbation studies provide a strong rationale for the development of dual HDAC1/6 inhibitors and are crucial for validating the on-target effects of these pharmacological agents.
Table 2: Selected Findings from Genetic Perturbation Studies of HDAC1 and HDAC6
| Cell/Disease Model | Genetic Tool | Key Findings | Reference(s) |
| Pancreatic Cancer Cells | siRNA | Identified HDAC1 and HDAC6 as major targets contributing to the effects of pan-HDAC inhibitors. | medchemexpress.com |
| Breast Cancer Cells | siRNA | Knockdown of HDAC1 and HDAC6 inhibited cell invasion and MMP-9 expression. | spandidos-publications.com |
| Urothelial Carcinoma Cells | siRNA | Double knockdown of HDAC1 and HDAC2 reduced proliferation and induced apoptosis. | aacrjournals.org |
| IDH1 Mutant Glioma | shRNA | HDAC1 and HDAC6 were found to be essential for tumor growth in vitro and in vivo. | nih.gov |
| Neuroblastoma Cells | siRNA | Knockdown of HDAC6, but not class I HDACs, was shown to kill N-type neuroblastoma cells. | researchgate.net |
Unraveling Non-Classical Epigenetic and Enzyme-Independent Mechanisms
The biological functions of HDAC1 and HDAC6 extend beyond their classical role as histone deacetylases. A growing body of research is focused on their non-classical epigenetic and enzyme-independent activities, which involve the deacetylation of non-histone proteins and participation in protein complexes with functions unrelated to their catalytic activity.
HDAC1 has been shown to deacetylate a multitude of non-histone substrates, thereby modulating their activity, stability, and interaction with other proteins. wikipedia.orguniprot.org Key non-histone targets of HDAC1 include transcription factors like p53 and STAT5, and DNA repair proteins such as Ku70. nih.govashpublications.org The deacetylation of these proteins has profound effects on cell cycle control, apoptosis, and the DNA damage response. nih.gov
HDAC6 is particularly known for its diverse array of cytoplasmic substrates. wikipedia.org Its deacetylation of α-tubulin is a well-established mechanism for regulating microtubule dynamics, cell motility, and intracellular transport. nih.govfrontiersin.org Other important substrates of HDAC6 include the molecular chaperone Hsp90 and the cytoskeletal protein cortactin. researchgate.netpnas.org By deacetylating these proteins, HDAC6 influences protein folding, cell migration, and the cellular stress response.
Furthermore, there is emerging evidence for enzyme-independent functions of HDACs. For example, some HDACs can act as scaffolding proteins within large multi-protein complexes, influencing gene expression independently of their deacetylase activity. ijbs.com In macrophages, HDAC3 has been shown to regulate gene expression programs independently of its catalytic function. ijbs.com Understanding these non-classical roles is crucial for a comprehensive appreciation of the biological consequences of HDAC1 and HDAC6 inhibition and may lead to the design of novel therapeutic agents that selectively modulate these specific functions.
Table 3: Key Non-Histone Substrates and Functions of HDAC1 and HDAC6
| HDAC Isoform | Key Non-Histone Substrates | Cellular Process Modulated | Reference(s) |
| HDAC1 | p53, STAT5, Ku70, RELA | Cell cycle, Apoptosis, DNA repair, Transcriptional regulation | uniprot.orgnih.govashpublications.org |
| HDAC6 | α-tubulin, Hsp90, Cortactin, Peroxiredoxin | Microtubule dynamics, Protein folding, Cell migration, Oxidative stress response | researchgate.netfrontiersin.orgpnas.org |
Comparative Research with Pan-Histone Deacetylase Inhibitors and Other Selective Inhibitors
A central question in the development of HDAC-targeted therapies is whether isoform- or class-selective inhibitors offer advantages over pan-HDAC inhibitors, which target multiple HDAC isoforms. nih.gov Pan-HDAC inhibitors, such as Vorinostat and Panobinostat, have been approved for the treatment of certain hematological malignancies but are often associated with dose-limiting toxicities. frontiersin.orgashpublications.org This has spurred the development of more selective inhibitors with the hypothesis that they may offer an improved therapeutic window.
Comparative studies have provided valuable insights into the relative merits of these different approaches. In high-grade serous ovarian cancer cell lines, the class I-selective inhibitor Entinostat was found to be superior to the pan-HDAC inhibitor Panobinostat in enhancing the potency of cisplatin. plos.org In B-cell acute lymphoblastic leukemia, selective inhibition of HDAC1 and HDAC2 was sufficient to induce apoptosis, suggesting that broad-spectrum HDAC inhibition may not be necessary in all contexts. ashpublications.org
The rationale for dual HDAC1/6 inhibition is based on the distinct, yet complementary, roles of these two enzymes in cancer biology. While HDAC1 inhibition primarily impacts gene expression through chromatin remodeling, HDAC6 inhibition affects cytoplasmic processes crucial for cancer cell survival and metastasis, such as protein quality control and cell motility. nih.govpnas.org Therefore, a dual inhibitor could potentially achieve a synergistic anti-cancer effect by simultaneously targeting these different cellular compartments and pathways.
Research comparing dual HDAC1/6 inhibitors with pan-HDAC inhibitors and other selective inhibitors is ongoing. Such studies are essential to determine the optimal selectivity profile for treating specific diseases and to understand the molecular basis for the observed differences in efficacy and toxicity. The development of dual inhibitors like JBI-802, which targets LSD1 and HDAC6, further highlights the move towards targeting multiple epigenetic regulators simultaneously to achieve enhanced therapeutic benefit. ashpublications.org
Table 4: Comparison of Different Classes of HDAC Inhibitors
| Inhibitor Class | Examples | Key Targets | Potential Advantages | Potential Disadvantages | Reference(s) |
| Pan-HDAC Inhibitors | Vorinostat, Panobinostat | Multiple HDAC isoforms (Class I, II, IV) | Broad-spectrum activity | Higher potential for off-target effects and toxicity | frontiersin.orgashpublications.org |
| Class I-Selective Inhibitors | Entinostat, Romidepsin | HDAC1, 2, 3 | Reduced toxicity compared to pan-HDACi; effective in certain cancers | May not capture the full therapeutic potential of targeting other HDAC classes | aacrjournals.orgplos.org |
| HDAC6-Selective Inhibitors | Tubastatin A, Ricolinostat | HDAC6 | Favorable safety profile; targets cytoplasmic pathways | May have limited efficacy as a monotherapy in some cancers | nih.govpnas.org |
| Dual HDAC1/6 Inhibitors | (Hypothetical/Emerging) | HDAC1 and HDAC6 | Potential for synergistic effects by targeting both nuclear and cytoplasmic pathways | Specific efficacy and toxicity profile yet to be fully established | nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
